Diatretyne I
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53318-35-7 |
|---|---|
Molecular Formula |
C8H5NO3 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+ |
InChI Key |
OCJRAKXVNGISKJ-GQCTYLIASA-N |
Isomeric SMILES |
C(=C/C(=O)O)\C#CC#CC(=O)N |
Canonical SMILES |
C(=CC(=O)O)C#CC#CC(=O)N |
Origin of Product |
United States |
Biosynthetic Pathway Elucidation of Diatretyne I
Isotopic Tracer Experiments for Precursor Incorporation Studies
Isotopic tracer experiments have been fundamental in identifying the primary metabolic precursors of polyacetylenes like Diatretyne I. These studies typically involve feeding a living organism or cell-free preparation with a potential precursor molecule labeled with a stable or radioactive isotope (e.g., ¹³C or ¹⁴C). By tracking the incorporation of the isotopic label into the final natural product, researchers can definitively establish the metabolic linkage. nih.govnih.gov
The foundational precursor for the crepenynate (B1232503) pathway is oleic acid (oleate). Early in vitro studies on polyacetylene biosynthesis provided key evidence for this relationship. In a cell-free preparation from Chrysanthemum flosculosum, researchers demonstrated the incorporation of [1-¹⁴C]oleate into downstream polyacetylene products. nih.gov This experiment confirmed that the C18 fatty acid, oleate (B1233923), serves as the primary building block for this class of compounds. The general principle of these experiments involves monitoring the enrichment of the product with the isotope over time. The rate of incorporation of the labeled precursor into the product, relative to the enrichment of the precursor pool, allows for the calculation of the fractional synthesis rate. nih.govresearchgate.net
Subsequent studies in various plant species have reinforced these findings, showing that fatty acids are the direct precursors to the C₁₇ polyacetylenes, which are formed through a series of desaturation, chain-shortening, and oxidation reactions. nih.gov For instance, pulse/chase labeling experiments using ¹³CO₂ can trace the flow of carbon from photosynthesis into primary metabolites like fatty acids and subsequently into specialized secondary metabolites, including polyacetylenes, providing a dynamic view of the entire biosynthetic network. researchgate.net
| Tracer Study Summary | |
| Precursor | [1-¹⁴C]Oleate |
| System | Chrysanthemum flosculosum cell-free preparation |
| Finding | Demonstrated direct incorporation of oleate into polyacetylene structures, establishing it as a key precursor in the crepenynate pathway. nih.gov |
| Methodology | Isotopic Labeling and Tracer Incorporation |
Investigation of Enzymatic Transformations in Diacetylene Formation
Understanding the specific enzymatic reactions that construct the diacetylene structure is crucial for fully mapping the biosynthetic pathway. Research has focused on identifying and characterizing the enzymes responsible for introducing the characteristic carbon-carbon triple bonds, starting from fatty acid precursors.
The crepenynate pathway begins with the conversion of oleic acid to linoleic acid, a common step in primary fatty acid metabolism catalyzed by the enzyme fatty acid desaturase 2 (FAD2). oup.com The crucial diversion from primary to specialized metabolism occurs next. A divergent form of the FAD2 enzyme, acting as a Δ12-fatty acid acetylenase, catalyzes the conversion of linoleic acid into crepenynic acid by introducing the first triple bond into the fatty acid chain. nih.gov
This acetylenase activity represents the committed step into polyacetylene biosynthesis. Following the formation of crepenynic acid, a bifunctional FAD2-type enzyme can introduce another double bond, converting crepenynic acid to dehydrocrepenynic acid, a key intermediate for many polyacetylenes. unr.edu The pathway then diverges, with various enzymatic transformations like desaturation and hydrogenation leading to a wide array of polyacetylene structures. nih.gov The favored metabolic routes and alternative enzymatic transformations that contribute to the diversity of these natural products are complex and remain an area of active investigation. nih.gov
Significant progress has been made in identifying and characterizing the specific enzymes that catalyze the early steps of polyacetylene biosynthesis. These enzymes are often divergent forms of fatty acid desaturases (FADs) that have evolved to perform acetylenase functions. oup.comunr.edu
In carrot (Daucus carota), a comprehensive study identified a large family of 24 FAD2 genes. unr.edu Through heterologous expression in yeast and Arabidopsis, researchers characterized the function of several of these enzymes. They identified three divergent FAD2-like acetylenases that convert linoleic acid into crepenynic acid and two bifunctional FAD2s that further desaturate crepenynic acid to dehydrocrepenynic acid. unr.eduplantae.org Similarly, in Bidens pilosa, two key enzymes were identified: a Δ12-oleate desaturase (OD) and a Δ12-fatty acid acetylenase (FAA), which were shown to play a critical role in the desaturation of fatty acid precursors for polyacetylene formation. nih.gov
These studies confirm that specialized, FAD2-type enzymes are the key catalysts for installing the triple bonds that define polyacetylenes. The characterization of these enzymes provides molecular tools for potentially engineering the production of these compounds in plants or microbial hosts. oup.comunr.edu
| Key Enzymes in Early Polyacetylene Biosynthesis | |||
| Enzyme Type | Gene/Enzyme Name | Organism | Function |
| Δ12 Oleic Acid Desaturase | Canonical FAD2 | Daucus carota | Converts oleic acid to linoleic acid. unr.edu |
| Δ12-Fatty Acid Acetylenase | Divergent FAD2-like | Daucus carota | Converts linoleic acid to crepenynic acid. unr.edu |
| Bifunctional Δ12/Δ14 Desaturase | Bifunctional FAD2 | Daucus carota | Converts crepenynic acid to dehydrocrepenynic acid. unr.edu |
| Δ12-Oleate Desaturase | BpOD | Bidens pilosa | Involved in desaturation of fatty acid precursors. nih.gov |
| Δ12-Fatty Acid Acetylenase | BpFAA | Bidens pilosa | Involved in desaturation and triple bond formation. nih.gov |
Genetic and Molecular Biological Approaches to Pathway Mapping
Modern genetic and molecular biology techniques have revolutionized the discovery and elucidation of natural product biosynthetic pathways. These approaches allow researchers to move from precursor feeding studies to identifying the specific genes and gene clusters responsible for producing compounds like this compound.
The identification of enzymes through biochemical studies enables the subsequent cloning of the genes that encode them. A common strategy involves mining genome or transcriptome data for sequences homologous to known enzymes, such as FAD2 desaturases. plantae.org Once candidate genes are identified, they can be cloned and expressed in a heterologous host system, like yeast (Saccharomyces cerevisiae) or Arabidopsis thaliana, which does not naturally produce polyacetylenes. unr.edu
This approach was successfully used to identify the genes for the early steps of polyacetylene biosynthesis in carrot. unr.eduplantae.org Candidate genes with expression profiles matching the accumulation of polyacetylenes in carrot root periderm were selected and expressed in yeast. Analysis of the fatty acid profiles of the engineered yeast strains confirmed the enzymatic function of the cloned genes, definitively linking them to the biosynthetic pathway. unr.edu This process of gene cloning followed by functional validation provides unambiguous evidence for a gene's role in a specific biosynthetic step. nih.govnih.gov
Genome mining has emerged as a powerful, culture-independent approach to discover novel natural products and their biosynthetic pathways. frontiersin.org This strategy uses bioinformatics tools, such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell), to scan entire genome sequences for biosynthetic gene clusters (BGCs). frontiersin.orgresearchgate.net BGCs are physically clustered groups of genes that collectively encode the pathway for a specific secondary metabolite.
This approach is particularly valuable for identifying "cryptic" or silent BGCs, which are not expressed under standard laboratory conditions and thus produce metabolites that go undetected in traditional screening efforts. nih.govnih.gov By identifying clusters containing genes for key enzymes like FAD2-like acetylenases or other tailoring enzymes, researchers can pinpoint potential polyacetylene-producing pathways. researchgate.net Activation of these cryptic clusters, for example by inserting a strong promoter using genetic engineering techniques, can induce the production of novel compounds. researchgate.net While this approach has not yet been specifically applied to this compound, it represents a promising frontier for discovering new polyacetylenes and fully elucidating the genetic basis of their production in diverse organisms. nih.govnih.gov
Comparative Biosynthesis of this compound with Related Polyacetylenes
The biosynthesis of this compound, a C10 polyacetylene, is understood to originate from fatty acid precursors, a common theme in the biosynthesis of all polyacetylenic compounds. nih.gov However, the specific pathways diverge to produce the vast structural diversity observed in this class of molecules. A comparative analysis with the well-studied C17 falcarinol-type polyacetylenes, which are prevalent in plants of the Apiaceae family, highlights key differences in chain length modification and enzymatic processes. aau.dk
The biosynthesis of falcarinol-type polyacetylenes typically begins with the desaturation of oleic acid, a C18 fatty acid. aau.dk This process leads to the formation of a C18-ditriyne acid intermediate, which is subsequently shortened to a C17 skeleton through β-oxidation. aau.dk Further enzymatic modifications, including oxidation and dehydrogenation, yield falcarinol (B191228) and its derivatives. aau.dk
In contrast, the pathway to this compound, produced by various fungi, involves a more significant chain-shortening mechanism from a C18 precursor. While the initial steps involving desaturation of a fatty acid are likely conserved, the reduction to a C10 chain suggests different enzymatic machinery. Isotopic tracer experiments have demonstrated that polyacetylenes are generally built up from acetate (B1210297) and malonate units, supporting their origin from fatty acid metabolism. aau.dk
Below is a comparative table outlining the key distinctions between the biosynthetic pathways of this compound and falcarinol-type polyacetylenes.
| Feature | Biosynthesis of this compound (Fungal) | Biosynthesis of Falcarinol-Type Polyacetylenes (Plant) |
| Precursor Chain Length | C18 (e.g., Oleic Acid) | C18 (e.g., Oleic Acid) |
| Key Intermediates | Putative shorter-chain acetylenic acids | C18-ditriyne acid intermediates |
| Chain Length of Final Product | C10 | C17 |
| Primary Chain Modification | Significant chain shortening (e.g., via multiple rounds of β-oxidation or other cleavage mechanisms) | Primarily β-oxidation to remove one carbon unit |
| Producing Organisms | Fungi (e.g., Clitocybe diatreta) | Plants (e.g., Apiaceae family) |
Theoretical Models and Computational Prediction of Biosynthetic Intermediates
The elucidation of biosynthetic pathways for complex natural products like this compound is increasingly being aided by theoretical models and computational tools. While specific computational studies on the this compound pathway are not extensively documented in the current literature, the application of these methods in metabolomics and pathway prediction provides a framework for how such an investigation could be approached.
Computational prediction of metabolic pathways and their intermediates relies on several approaches. Rule-based systems can predict potential metabolites based on known biochemical transformations. nih.gov These systems utilize databases of enzymatic reactions to generate hypothetical reaction networks, which can then be explored to identify plausible routes to a target molecule. nih.gov For instance, tools can predict the structures of likely metabolites and assign probability scores to them. nih.gov
Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to study the thermodynamics and kinetics of proposed enzymatic reactions. nih.gov This can help in validating or refuting hypothetical steps in a biosynthetic pathway by determining their energetic feasibility. For example, DFT can be used to calculate the spin densities on atoms to predict likely sites of metabolism. nih.gov
Machine learning and data mining approaches are also becoming more prevalent. These methods can analyze large datasets, such as genomic and metabolomic data, to identify correlations between gene clusters and the production of specific metabolites. nih.govnih.gov This can aid in the discovery of novel enzymes and biosynthetic gene clusters responsible for the production of compounds like this compound. nih.govnih.gov
The following table summarizes some of the theoretical models and computational approaches that could be applied to predict the biosynthetic intermediates of this compound.
| Computational Approach | Description | Potential Application in this compound Biosynthesis |
| Metabolic Pathway Databases | Repositories of known biochemical reactions and pathways. | Provide a foundation of known enzymatic reactions that could be involved in polyacetylene biosynthesis. |
| Rule-Based Metabolite Prediction | Algorithms that apply known biotransformation rules to a precursor molecule to predict potential products. nih.gov | Generation of a virtual library of possible intermediates between a C18 fatty acid and this compound. nih.gov |
| Quantum Mechanics (QM) | Methods like DFT can calculate the energetics of chemical reactions. nih.gov | Determine the feasibility of proposed enzymatic steps and the stability of predicted intermediates. nih.gov |
| Genome Mining | Computational analysis of genomic data to identify biosynthetic gene clusters (BGCs). nih.gov | Identification of the gene cluster responsible for this compound production in the host fungus. nih.gov |
| Molecular Docking | Simulation of the interaction between a substrate and an enzyme's active site. | Predict the substrate specificity of candidate enzymes in the this compound pathway. |
Chemical Synthesis Strategies for Diatretyne I and Its Analogues
Total Synthesis Methodologies for Diatretyne I
The total synthesis of this compound, a polyacetylene containing a nitrile group, has been a subject of interest since its isolation. Early structural elucidation and synthetic work were pioneered by researchers like Jones and Thaller. annualreviews.orgroyalsocietypublishing.org The core of these syntheses often involves the construction of the characteristic diacetylene (diyne) moiety.
A common and effective method for creating the diyne backbone is the Cadiot-Chodkiewicz coupling reaction. This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, typically in the presence of a copper(I) salt and an amine base. This methodology allows for the controlled formation of unsymmetrical diynes, which is essential for the synthesis of complex natural products like this compound. nih.govresearchgate.net
Stereoselective Synthetic Approaches to Polyacetylene Scaffolds
Many naturally occurring polyacetylenes feature stereogenic centers or specific geometric isomers (E/Z) in their double bonds. Therefore, developing stereoselective methods for their synthesis is of paramount importance.
One notable strategy for achieving high stereoselectivity in the synthesis of polyacetylene scaffolds is the use of ring-closing metathesis (RCM). nih.gov An ester-tethered RCM followed by a base-induced eliminative ring-opening sequence has been successfully employed to establish E,Z-configured conjugated dienes linked to a polyyne chain. nih.gov This method provides excellent control over the geometry of the double bonds, a feature that is often difficult to achieve through other means.
Another powerful tool in the stereoselective synthesis of polyacetylenes is the Sonogashira cross-coupling reaction. nih.gov This palladium-catalyzed reaction couples terminal alkynes with vinyl or aryl halides. By carefully selecting the starting materials and reaction conditions, specific stereoisomers can be obtained. The Sonogashira reaction is often used in a sequential manner to build up the polyacetylene chain piece by piece, allowing for precise control over the final structure. nih.gov
Furthermore, the use of chiral catalysts and auxiliaries has enabled the enantioselective synthesis of chiral polyacetylenes. For example, Rhodium-catalyzed living polymerizations have been developed to produce stereochemically well-defined cis-transoidal polymers with a helical structure. mdpi.com While this is more relevant to polymeric polyacetylenes, the underlying principles of stereocontrol can be adapted for the synthesis of smaller, discrete molecules.
Development of Synthetic Analogues through Directed Chemical Modification
The ability to synthesize analogues of this compound is crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents. Directed chemical modification allows chemists to systematically alter the structure of the natural product and observe the effects on its biological activity.
One approach to creating analogues is to modify the functional groups present in the molecule. For example, the nitrile group in Diatretyne II, which is believed to be responsible for its antibiotic activity, can be replaced with other functional groups to probe its importance. annualreviews.org Similarly, the length of the carbon chain and the degree of unsaturation can be varied.
The synthesis of these analogues often employs the same key reactions used in the total synthesis of the natural product itself, such as the Cadiot-Chodkiewicz and Sonogashira couplings. By using different starting materials in these reactions, a wide variety of analogues can be generated. For example, by coupling different terminal alkynes or 1-haloalkynes, chemists can introduce a range of substituents at various positions along the polyacetylene chain.
Convergent and Divergent Synthetic Strategies for this compound Derivatives
Both convergent and divergent strategies have been employed in the synthesis of this compound and its derivatives to enhance efficiency and facilitate the creation of molecular libraries.
The choice between a convergent and a divergent strategy depends on the specific goals of the synthesis. Convergent approaches are often preferred for the efficient synthesis of a single, complex target molecule, while divergent approaches are well-suited for the generation of compound libraries for drug discovery and SAR studies. wikipedia.orgnih.gov
Exploration of Novel Reaction Methodologies for Diacetylene Construction
The construction of the diacetylene (1,3-diyne) unit is a critical step in the synthesis of this compound and other polyacetylenes. While traditional methods like the Glaser and Cadiot-Chodkiewicz couplings are widely used, there is ongoing research into the development of new and improved methodologies.
One area of active research is the development of novel catalytic systems for the oxidative dimerization of terminal acetylenes. For example, a new catalytic system based on CuCl, TMEDA (tetramethylethylenediamine), and CCl4 has been developed for the homocoupling of terminal acetylenes. mdpi.com This system offers a broad synthetic scope and can be used to prepare diynes with a variety of substituents in high yields. mdpi.com
Another promising approach is the use of transition-metal-free cross-coupling reactions. These methods avoid the use of potentially toxic and expensive heavy metals, making them more environmentally friendly. One such strategy involves the use of a sulfur-based directing group to facilitate the formation of the carbon-carbon bond. mdpi.com
Furthermore, researchers are exploring the use of photochemistry to construct diacetylene units. researchgate.net Light-induced reactions can often be carried out under mild conditions and can provide access to unique reactivity that is not achievable through traditional thermal methods. researchgate.net
The development of these novel reaction methodologies is crucial for advancing the field of polyacetylene synthesis. By providing more efficient, selective, and sustainable ways to construct the diacetylene core, these new methods will facilitate the synthesis of ever-more complex and biologically active molecules.
Unable to Generate Article on the Molecular Mechanism of Action of this compound
Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data to generate the requested article on the molecular mechanism of action of the chemical compound this compound. The user's instructions required a detailed article structured around specific research methodologies, including chemical proteomics, affinity-based probes, and high-throughput screening, applied directly to this compound.
The performed searches for research on this compound within the context of these advanced molecular biology and biochemistry techniques did not yield any specific studies or data sets. The search results were limited to general explanations of the methodologies themselves, without any mention or application to this compound.
Consequently, it is not possible to provide scientifically accurate and thorough content for the specified outline, which includes:
Molecular Mechanism of Action Research of Diatretyne I
High-Throughput Screening for Mechanistic Insights:No records of high-throughput screening to elucidate the molecular mechanism of Diatretyne I were identified.
Without primary research data on this compound, any attempt to generate the requested article would result in a generic description of the techniques rather than a focused analysis of the compound , which would not adhere to the user's strict instructions. Therefore, the request to generate an English article focusing solely on the chemical compound “this compound” cannot be fulfilled at this time due to the lack of available research.
Computational Modeling and Molecular Dynamics Simulations for Mechanistic Prediction
Computational modeling, a cornerstone of modern drug discovery and molecular biology, offers a powerful lens through which to predict and analyze the interactions between a small molecule, such as this compound, and its potential biological targets. nih.govmdpi.com These in silico approaches, including molecular docking and molecular dynamics simulations, are instrumental in hypothesizing mechanisms of action, predicting binding affinities, and understanding the dynamic behavior of ligand-receptor complexes at an atomic level. nih.govnih.gov However, the application of these techniques is contingent upon the availability of foundational experimental data, which is currently absent for this compound.
Ligand-Target Docking Studies
Ligand-target docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This technique is crucial for identifying potential binding sites on a target protein and estimating the strength of the interaction. nih.gov A typical docking study would involve preparing the three-dimensional structure of this compound and a potential protein target, followed by the use of scoring functions to rank potential binding poses based on their predicted binding energy. mdpi.com The analysis of these poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. mdpi.com Without identified biological targets or any published docking studies for this compound, it is not possible to provide any specific data or analysis in this area.
Structure Activity Relationship Sar Studies of Diatretyne I and Its Analogues
Systematic Structural Modifications of Diatretyne I and Their Impact on Molecular Function
A cornerstone of SAR studies involves the systematic modification of a lead compound's structure to observe the resulting changes in biological activity. For this compound, with the structure HOOC-CH=CH-C≡C-C≡C-CONH₂, several key regions could be targeted for modification. dtic.mil
Key Modification Areas for Hypothetical SAR Studies:
The Carboxylic Acid Group: Conversion to esters, amides, or its complete removal would probe the importance of this acidic functionality for activity.
The Alkene Double Bond: Saturation to an alkane or modification of its geometry (from trans to cis) would reveal the role of the double bond's planarity and electronic properties.
The Polyacetylene Chain: Shortening or lengthening the conjugated diyne system would assess the impact of chain length and rigidity on target binding.
The Primary Amide: Substitution on the nitrogen with various alkyl or aryl groups would explore the steric and electronic requirements at this terminus.
A comparative analysis of the bioactivity of these synthesized analogues against relevant microbial strains, such as Micrococcus pyogenes var. aureus, would be essential. dtic.mil It is also critical to consider the closely related natural product, Diatretyne II, which has a nitrile group (-C≡N) instead of the amide group (-CONH₂). dtic.mil Early reports suggested that the antibiotic activity attributed to this compound might have been due to contamination with the more potent Diatretyne II, making a direct, systematic comparison between these two functional groups a priority in any SAR investigation. annualreviews.org
Hypothetical SAR Data Table:
| Compound/Analogue | Modification | Hypothetical Activity Change | Rationale |
| This compound | None (Parent Compound) | Baseline | Reference compound. |
| Diatretyne II | Amide to Nitrile | Increase | Nitriles can act as bioisosteres of amides with different electronic and metabolic properties. |
| Analogue 1 | Carboxylic acid to Methyl ester | Decrease | Loss of hydrogen bonding capability and negative charge at physiological pH. |
| Analogue 2 | Alkene reduction | Significant Decrease | Disruption of the conjugated system, affecting overall molecular shape and electronic distribution. |
| Analogue 3 | N-methyl amide | Variable | Introduction of steric bulk and alteration of hydrogen bonding potential. |
Pharmacophore Modeling and Ligand-Based Design Principles
In the absence of a known biological target structure, ligand-based design methods like pharmacophore modeling are invaluable. slideshare.net A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsonline.com
For this compound and a set of its active analogues, a pharmacophore model would likely include features such as:
A hydrogen bond acceptor (the carbonyl oxygen of the amide and carboxylic acid).
A hydrogen bond donor (the amide and hydroxyl protons).
A hydrophobic/lipophilic region (the polyacetylene chain).
A negative ionizable feature (the carboxylate group).
The spatial relationships (distances and angles) between these features would be defined. ijpsonline.com Such a model, once validated, could be used to screen virtual libraries of compounds to identify novel scaffolds that match the pharmacophore and could potentially exhibit similar biological activity. frontiersin.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis aims to build a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov This predictive model can then be used to estimate the activity of newly designed compounds before their synthesis.
For a set of this compound analogues, a QSAR study would involve:
Data Collection: A dataset of analogues with their corresponding, accurately measured biological activities (e.g., minimum inhibitory concentration) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to create an equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds. nih.gov
A successful QSAR model could provide quantitative insights into which properties are most influential for the antibiotic activity of this class of compounds.
SAR Elucidation via Advanced Computational Chemistry Techniques
Modern computational chemistry offers powerful tools to investigate SAR at the molecular level. spirochem.com Techniques like molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide deep insights into the behavior of molecules. nextmol.com
If the biological target of this compound were identified, structure-based drug design methods would become central. Molecular docking simulations could predict the binding mode of this compound and its analogues within the target's active site. The results of these simulations could explain why certain modifications enhance activity while others diminish it. For instance, a modification introducing a steric clash with an active site residue would be predicted to have lower activity.
Even without a target structure, computational methods can be used to analyze the intrinsic properties of the ligands themselves. For example, calculating the electrostatic potential surface of different analogues could reveal how changes in the structure affect the molecule's ability to interact with a biological receptor. mit.edu These advanced techniques can help rationalize observed SAR trends and guide the design of more potent and selective compounds. spirochem.com
Chemical Biology Applications of Diatretyne I
Diatretyne I as a Chemical Probe for Illuminating Biological Pathways
There is no available research describing the use of this compound as a chemical probe to investigate biological pathways.
Integration with Omics Technologies for Systems-Level Biological Understanding
No studies have been published that integrate this compound with genomics, transcriptomics, proteomics, or metabolomics to understand its effects at a systems level.
Genomics and Transcriptomics for Pathway Perturbation Analysis
Information on the use of this compound in genomic or transcriptomic studies to analyze pathway perturbations is not available.
Proteomics for Global Protein Target Identification
There are no published proteomic studies aimed at identifying the global protein targets of this compound.
Metabolomics for Endogenous Metabolic Modulation
Research on the application of this compound in metabolomics to study its effects on endogenous metabolic pathways has not been found.
Application in Phenotypic Screening for Identifying Novel Biological Activities
There is no evidence in the scientific literature of this compound being used in phenotypic screening campaigns to uncover new biological activities.
Q & A
Q. What systematic review methodologies synthesize fragmented data on this compound’s ecological roles in fungal defense?
- Methodological Answer: Conduct a PRISMA-guided review with inclusion criteria focusing on fungal secondary metabolite studies. Use tools like Covidence for data extraction and GRADE for evidence quality assessment. Thematic analysis categorizes findings into "biosynthetic pathways," "ecological interactions," and "stress-induced production," supported by phylogenomic data .
Q. How can researchers apply the FINER criteria to design ethically sound studies on this compound’s therapeutic potential?
- Methodological Answer: Ensure Feasibility via pilot studies on scalable synthesis; Novelty by targeting understudied pathogens (e.g., multidrug-resistant Acinetobacter); Ethical compliance through animal model justification (3R principles); Relevance via alignment with WHO priority pathogens. Pre-register hypotheses on platforms like Open Science Framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
